molecular formula C7H15NO6 B11891642 2-methylamino-2-deoxy-L-gluconic acid

2-methylamino-2-deoxy-L-gluconic acid

Cat. No.: B11891642
M. Wt: 209.20 g/mol
InChI Key: CMIVYQHYRQSIKJ-BXKVDMCESA-N
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Description

2-methylamino-2-deoxy-L-gluconic acid is a chemical compound with the molecular formula C7H15NO6. It is a derivative of gluconic acid, where the hydroxyl group at the second position is replaced by a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylamino-2-deoxy-L-gluconic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-methylamino-2-deoxy-L-gluconic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylamino-2-deoxy-L-gluconic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylamino-2-deoxy-L-gluconic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-deoxy-D-glucose: A similar compound with an amino group instead of a methylamino group.

    2-deoxy-D-glucose: Lacks the methylamino group and has different chemical properties.

Uniqueness

2-methylamino-2-deoxy-L-gluconic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C7H15NO6

Molecular Weight

209.20 g/mol

IUPAC Name

(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanoic acid

InChI

InChI=1S/C7H15NO6/c1-8-4(7(13)14)6(12)5(11)3(10)2-9/h3-6,8-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6-/m0/s1

InChI Key

CMIVYQHYRQSIKJ-BXKVDMCESA-N

Isomeric SMILES

CN[C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)C(=O)O

Canonical SMILES

CNC(C(C(C(CO)O)O)O)C(=O)O

Origin of Product

United States

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